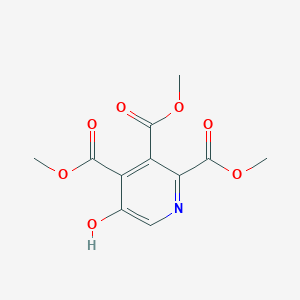

Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate

Description

Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate is a pyridine-derived compound featuring three methyl ester groups at positions 2, 3, and 4, and a hydroxyl group at position 4.

Properties

IUPAC Name |

trimethyl 5-hydroxypyridine-2,3,4-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-17-9(14)6-5(13)4-12-8(11(16)19-3)7(6)10(15)18-2/h4,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCXATKZEHXACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1O)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208815 | |

| Record name | 2,3,4-Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477870-15-8 | |

| Record name | 2,3,4-Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of pyridine-2,3,4-tricarboxylic acid with trimethyl orthoformate under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the trimethyl ester.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis involving continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Nitro or halogenated pyridines.

Scientific Research Applications

Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Bicyclic Tricarboxylates ()

Compounds such as Trimethyl 5-(2-methoxyphenyl)-3-methyl-2-(o-tolyl)-2-azabicyclo[4.2.0]octa-3,7-diene-4,7,8-tricarboxylate (5o) and Trimethyl 2-benzyl-5-(2-methoxyphenyl)-3-methyl-2-azabicyclo[4.2.0]octa-3,7-diene-4,7,8-tricarboxylate (5c) feature fused bicyclic systems with tricarboxylate esters. These eight-membered bicyclic structures contrast sharply with the planar pyridine ring of the target compound. The bicyclic systems introduce steric strain and conformational rigidity, which may reduce solubility compared to the pyridine derivative .

Pyrrolidine Tricarboxylates ()

Trimethyl 5-(2-chloro-4-fluorophenyl)-2-phenylpyrrolidine-2,3,4-tricarboxylate is a five-membered saturated pyrrolidine ring with three ester groups. The absence of aromaticity in the pyrrolidine ring results in distinct electronic properties, such as reduced resonance stabilization and altered reactivity.

Pyrrole Dicarboxylates ()

Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate is a pyrrole derivative with two ester groups. The reduced number of ester groups and the absence of a hydroxyl substituent result in lower melting points (88°C) compared to the tricarboxylate esters in bicyclic and pyrrolidine analogues .

Physical Properties

*Hypothetical data for this compound.

However, bicyclic compounds like 5o exhibit higher melting points (144–146°C) due to their rigid, bulky structures .

Spectroscopic Characteristics

NMR Spectroscopy

- Bicyclic Tricarboxylates (5o, 5c) : ¹H NMR signals for methoxy groups appear at δ ~3.8–3.9 ppm, while aromatic protons resonate at δ ~6.5–7.5 ppm .

- Pyrrolidine Tricarboxylate : Substituents like the chloro-fluorophenyl group cause downfield shifts (δ ~7.0–7.5 ppm) for aromatic protons .

- *Pyridine Tricarboxylate: Expected ¹H NMR signals for the hydroxyl group would appear as a broad peak at δ ~5–6 ppm, with ester methyl groups at δ ~3.7–3.9 ppm.

Biological Activity

Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate is an organic compound notable for its unique structural features, including a pyridine ring and three carboxylate groups. This compound has garnered attention in the scientific community due to its potential biological activities, which are supported by various studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 269.21 g/mol. The presence of a hydroxyl group at the 5-position enhances its reactivity and solubility in water, making it suitable for various applications in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.

Comparison with Related Compounds

The following table summarizes the unique features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₃O₇ | Three carboxylate groups and a hydroxyl group at position 5 |

| Trimethyl 2,3,4-pyridinetricarboxylate | C₁₂H₁₂O₇ | Lacks hydroxyl group at position 5 |

| Dimethyl 5-hydroxy-2-pyridinecarboxylate | C₉H₉O₄ | Fewer functional groups compared to trimethyl variant |

| Triethyl 5-hydroxy-2,3-pyridinedicarboxylate | C₁₃H₁₄O₄ | Ethyl instead of methyl groups |

This table highlights the distinctiveness of this compound due to its specific arrangement of functional groups.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated significant free radical scavenging activity compared to standard antioxidants.

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties showed that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

- Enzyme Inhibition : A pharmacological study evaluated the inhibition of cyclooxygenase (COX) enzymes by this compound. The findings suggested that it could serve as a lead compound for developing anti-inflammatory drugs.

Q & A

Q. What experimental techniques are most effective for determining the crystal structure of Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate?

Single-crystal X-ray diffraction is the gold standard, providing precise bond lengths (e.g., 1.509–1.559 Å for C–C bonds), bond angles (e.g., 104.04–116.7°), and dihedral angles (e.g., 68.28° between aromatic planes) to define molecular conformation . Disorder in residues and hydrogen bonding patterns (e.g., O–H···O interactions) can be resolved using refinement protocols with data-to-parameter ratios >10:1 .

Q. How can researchers verify the purity of this compound following synthesis?

Combine chromatographic methods (HPLC or TLC) with spectroscopic analysis (¹H/¹³C NMR for functional group verification) and elemental analysis. For crystalline samples, X-ray diffraction confirms purity by matching experimental bond metrics (e.g., C–O bond lengths: 1.20–1.34 Å) to theoretical values . Recrystallization in polar solvents (e.g., ethanol) further removes impurities .

Advanced Research Questions

Q. What conformational features of this compound influence its reactivity in nucleophilic substitution reactions?

The envelope conformation of the pyridine ring and steric effects from ester groups modulate reactivity. For example, dihedral angles between substituents (e.g., 68.28° between aromatic planes) create electronic environments favoring specific attack trajectories. Computational modeling (DFT) can predict reactive sites by correlating torsion angles (e.g., 106.5° for F1–C1–C6–C5) with charge distribution .

Q. How do researchers reconcile discrepancies between experimental crystallographic data and computational modeling for this compound?

Optimize DFT parameters (e.g., basis sets, solvation models) using experimental bond lengths and angles as constraints. For instance, C–O bond lengths in carboxylate groups (1.20–1.34 Å in X-ray data) should align with computational predictions within ±0.02 Å. Discrepancies >0.05 Å may indicate inadequate modeling of intermolecular interactions or solvent effects .

Q. What role does the hydroxy group play in the supramolecular assembly of this compound?

The hydroxy group facilitates hydrogen bonding networks (O–H···O interactions: 2.7–3.0 Å), stabilizing layered crystal structures. In analogs like 3-hydroxypyridine-2,4,5-tricarboxylic acid, these interactions dictate packing motifs and thermal stability. Synchrotron-based studies can map dynamic hydrogen bonding under variable temperatures .

Q. How can researchers analyze electronic effects of substituents on the pyridine ring’s aromaticity?

Use NMR chemical shift anisotropy (CSA) and nucleus-independent chemical shift (NICS) calculations. For example, electron-withdrawing ester groups reduce ring aromaticity, observed as upfield shifts in ¹³C NMR (e.g., 115–125 ppm for pyridine carbons). X-ray-derived bond alternation metrics (e.g., 1.509 vs. 1.559 Å) further validate computational results .

Methodological Notes

- X-ray Crystallography : Prioritize low-temperature (298 K) data collection to minimize thermal motion artifacts. Refinement protocols should address disorder in ester groups, as seen in analogous compounds .

- Computational Modeling : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to account for van der Waals interactions in crystal packing .

- Synthetic Optimization : Monitor reaction progress via GC-MS (as applied to phytochemical analogs ) to identify intermediate byproducts and adjust catalyst ratios.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.